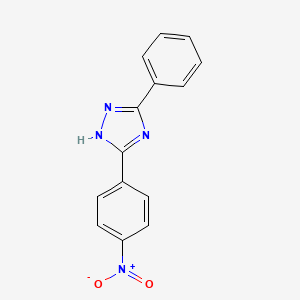

![molecular formula C16H16ClNO4S2 B5565929 N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5565929.png)

N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a complex organic molecule that contains several functional groups. These include a sulfonamide group (-SO2NH2), a thioether group (R-S-R’), and a 1,4-benzodioxine group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the sulfonamide group could be introduced via a reaction with a sulfonyl chloride . The thioether group could be formed via a nucleophilic substitution reaction involving a haloalkane and a thiol . The 1,4-benzodioxine group could be synthesized through a variety of methods, including oxidative coupling or ring-closing reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of its functional groups. The presence of the sulfonamide and thioether groups could introduce polarity to the molecule, which would influence its physical properties and reactivity .Chemical Reactions Analysis

The chemical reactivity of this compound would be largely determined by its functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, especially under acidic or alkaline conditions. The thioether group could be oxidized to a sulfoxide or a sulfone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility in water would be affected by the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces present in the compound .Aplicaciones Científicas De Investigación

Antiviral and Antibacterial Applications

One study highlights the synthesis of derivatives related to N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, demonstrating certain derivatives possessing anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010). Additionally, various sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide were synthesized and exhibited significant in vitro antibacterial activity, suggesting their use as antibacterial agents (Siddiqa et al., 2014). These findings demonstrate the compound's potential in developing treatments against viral and bacterial infections.

Anticancer Applications

Sulfonamides, including those structurally related to the compound , have been studied for their anticancer properties. One research outlined the synthesis of aminomethylselenopheno[3,2-b]thiophene sulfonamides and their cytotoxicity against various cancer cell lines, indicating potential anticancer applications (Arsenyan et al., 2016). Another study presented N-ethyl-N-methylbenzenesulfonamide derivatives with effective antimicrobial and antiproliferative properties against human cell lines, further supporting the sulfonamide's utility in cancer research (El-Gilil, 2019).

Antimicrobial Applications

In addition to antibacterial properties, novel sulfonamide derivatives have shown significant antimicrobial activity. A study synthesized new N-(un)substituted N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and evaluated their antibacterial efficacy, demonstrating moderate to good activity against various bacterial strains (Aziz‐ur‐Rehman et al., 2013). This research underlines the compound's potential in developing new antimicrobial treatments.

Synthesis and Catalytic Applications

The compound and its derivatives have also been utilized in synthesizing a wide array of heterocyclic compounds with potential biological applications. For instance, novel heterocyclic compounds containing a sulfonamido moiety were synthesized for antibacterial applications, showcasing the versatility of sulfonamides in medicinal chemistry (Azab et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, if it’s biologically active, it could potentially be toxic or harmful if ingested or inhaled. It’s always important to use appropriate safety precautions when handling chemical substances .

Direcciones Futuras

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, or investigating its reactivity under various conditions. It could also involve designing and synthesizing analogs with similar structures to modulate its properties or improve its activity .

Propiedades

IUPAC Name |

N-[2-(4-chlorophenyl)sulfanylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S2/c17-12-1-3-13(4-2-12)23-10-7-18-24(19,20)14-5-6-15-16(11-14)22-9-8-21-15/h1-6,11,18H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNXIJVJQKCUNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2H,3H-benzo[3,4-e]1,4-dioxin-6-ylsulfonyl)[2-(4-chlorophenylthio)ethyl]amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5565852.png)

![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzothiazole](/img/structure/B5565859.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5565874.png)

![2-[(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5565881.png)

![2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565895.png)

![3-ethyl-8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565911.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5565913.png)

![4-{[(4-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565916.png)

![1-(tetrahydro-2H-pyran-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5565922.png)

![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)

![{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)

![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)